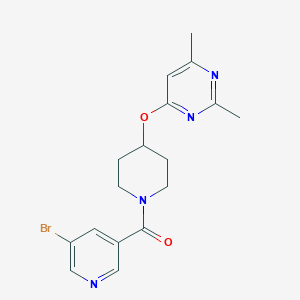

(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

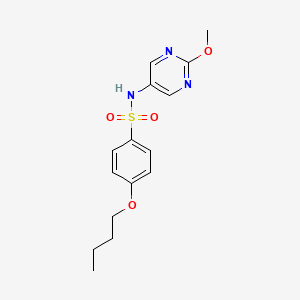

This compound is a novel pyrimidine-based thiourea compound . It consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . It has been studied for its potential treatment of type II diabetes mellitus .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 1 (45.4 mmole), guanidine hydrochloride 2 (4 HCl; 68.05 mmol), ethanol (100 mL) and 50% aqueous KOH solution (20 mL), which are mixed together and then heated and stirred at reflux temperature for 1.5 hours .Molecular Structure Analysis

The molecular structure of this compound includes a central pyrimidine ring with phenyl-substituted thiourea motifs . The molecular weight is 269.14 .Chemical Reactions Analysis

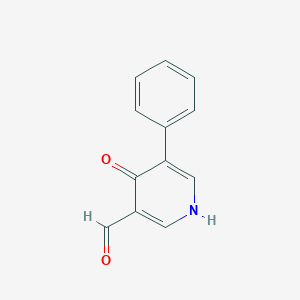

The enzyme inhibitory potential of these compounds was investigated against α-glucosidase . This enzyme plays a crucial role in treating type II diabetes mellitus .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.14 . More specific properties such as melting point, boiling point, density, and others were not found in the available resources.Wissenschaftliche Forschungsanwendungen

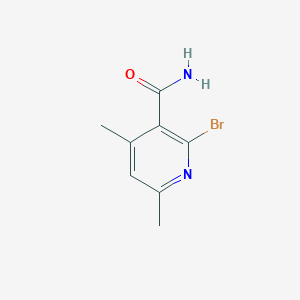

- Researchers have explored this compound as a potential treatment for type II diabetes mellitus. Specifically, they synthesized a series of novel pyrimidine-based thiourea compounds containing a central pyrimidine ring with phenyl-substituted thiourea motifs .

- In vitro studies revealed that several of these compounds exhibited better inhibition against yeast α-glucosidase than the reference compound acarbose. Notably, compounds 4i, 4f, 4h, 4c, and 4e demonstrated promising inhibitory activity .

- Researchers also investigated the relationship between the chemical structure of the synthesized compounds and their inhibitory potential. Understanding the structure–activity relationship can guide further optimization and drug design .

- While not directly related to diabetes treatment, pyrimidine derivatives often exhibit antibacterial and antifungal properties. The compound’s structural features may contribute to these effects .

- Thiourea derivatives, including those with pyrimidine scaffolds, have been explored as carbonic anhydrase inhibitors. Carbonic anhydrase plays a role in various physiological processes, and inhibiting it could have therapeutic implications .

- Some thiourea derivatives, including those with pyrimidine cores, have demonstrated analgesic and anti-inflammatory properties. These effects are relevant in pain management and inflammation-related conditions .

- Pyrimidine-based compounds have been investigated for their antitumor, antidepressant, and antiviral effects. While specific studies on this compound are limited, its structural features align with those associated with diverse biological activities .

Type II Diabetes Mellitus Treatment

Quantitative Structure–Activity Relationship (QSAR) Studies

Antibacterial and Antifungal Activities

Carbonic Anhydrase Inhibition

Analgesic and Anti-Inflammatory Effects

Other Biological Activities

Safety And Hazards

Zukünftige Richtungen

The promising biological activities of pyrimidine thiourea derivatives have prompted researchers to synthesize and investigate the α-glucosidase inhibition potential of a range of novel pyrimidine-based thiourea compounds . This research could lead to the development of new treatments for type II diabetes mellitus .

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O2/c1-11-7-16(21-12(2)20-11)24-15-3-5-22(6-4-15)17(23)13-8-14(18)10-19-9-13/h7-10,15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNFNWNIXZXASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol](/img/structure/B2641119.png)

![Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2641121.png)

![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)

![propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2641126.png)

![6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2641131.png)

![2-Amino-6-(4-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2641134.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2641135.png)

![Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2641137.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2641138.png)